5-BrdU

説明

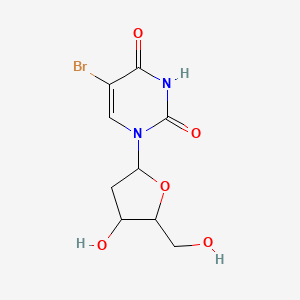

5-bromo-2'-deoxyuridine is a pyrimidine 2'-deoxyribonucleoside compound having 5-bromouracil as the nucleobase. It has a role as an antineoplastic agent and an antimetabolite.

Broxuridine has been used in trials studying the treatment of Leukemia, Stage I Prostate Cancer, Stage IIB Prostate Cancer, and Stage IIA Prostate Cancer.

Broxuridine is a halogenated thymidine analogue with potential antineoplastic and radiosensitizing activities. Bromodeoxyuridine competes with thymidine for incorporation into DNA, resulting in DNA mutation and the inhibition of cell proliferation. As a radiosensitizer, this agent is associated with the inhibition of repair of radiation-induced DNA double-strand breaks.

BROXURIDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Bromodeoxyuridine is an organobromide compound and a synthetic nucleoside that is an analogue of thymidine. It is brominated derivative of deoxyuridine that acts as an antimetabolite or base analog, substituting for thymidine in DNA. It can induce DNA mutations in the same way as 2-aminopurine It is used in the detection of proliferating cells in living tissues, as it can be incorporated into the newly synthesized DNA of replicating cells, then detected using antibodies.

A nucleoside that substitutes for thymidine in DNA and thus acts as an antimetabolite. It causes breaks in chromosomes and has been proposed as an antiviral and antineoplastic agent. It has been given orphan drug status for use in the treatment of primary brain tumors.

特性

IUPAC Name |

5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVKYSAHUYNSMH-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7033105 | |

| Record name | 5-Bromo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-bromo-2'-deoxyuridine is a white crystalline powder. (NTP, 1992) | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Water 10 - 20 (mg/mL), Dimethylacetamide ~ 200 (mg/mL), 1 N NaOH > 400 (mg/mL), Dimethylsulfoxide ~ 160 (mg/mL), Acetone ~ 4 (mg/mL) | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODEOXYURIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/38297%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

59-14-3 | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Bromo-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broxuridine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine, 5-bromo-2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broxuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G34N38R2N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMODEOXYURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

365 to 369 °F (NTP, 1992), 187-189 °C | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODEOXYURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Principle of the 5-BrdU Assay: An In-depth Technical Guide

The 5-Bromo-2'-deoxyuridine (BrdU) assay is a widely used and powerful tool in life sciences for the detection and quantification of cell proliferation. This technical guide provides a comprehensive overview of the core principles of the BrdU assay, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Principle: Detecting DNA Synthesis

The fundamental principle of the 5-BrdU assay lies in the incorporation of a synthetic nucleoside analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S phase of the cell cycle.[1][2] BrdU is an analog of thymidine, one of the four nucleoside triphosphates that constitute DNA. Structurally, BrdU is nearly identical to thymidine, with the key difference being the substitution of a methyl group on the pyrimidine ring with a bromine atom.

When cells are actively dividing, they undergo DNA replication, a process that requires the synthesis of new DNA strands. During this S phase, BrdU supplied in the cell culture medium or administered in vivo is taken up by the cells and incorporated into the newly synthesized DNA in place of thymidine.

Once incorporated, the BrdU can be detected using specific monoclonal antibodies that recognize and bind to the BrdU molecule. This immunodetection forms the basis for visualizing and quantifying the cells that were actively proliferating during the BrdU labeling period. A critical step in this process is DNA denaturation, typically using acid or heat, which unwinds the double-stranded DNA, thereby exposing the incorporated BrdU to the antibody.[1]

Experimental Workflow

The general workflow of a this compound assay can be summarized in the following key steps:

-

BrdU Labeling: Proliferating cells are incubated with a BrdU-containing medium for a specific period. The duration of this incubation is critical and depends on the cell type's proliferation rate.[3]

-

Cell Fixation and Permeabilization: Cells are treated with a fixative agent to preserve their cellular structure. This is followed by permeabilization to allow the entry of the anti-BrdU antibody into the cell and nucleus.

-

DNA Denaturation: The cellular DNA is denatured to expose the incorporated BrdU. This is a crucial step for successful detection.

-

Immunodetection: The cells are incubated with a primary antibody specific to BrdU.

-

Secondary Antibody and Signal Detection: A secondary antibody, conjugated to a fluorescent dye or an enzyme, is used to detect the primary antibody. The signal is then visualized or quantified using various methods such as fluorescence microscopy, flow cytometry, or an ELISA plate reader.

Signaling Pathway: Regulation of S Phase Entry

The incorporation of BrdU is intrinsically linked to the cell's entry into the S phase, a transition tightly regulated by a complex network of signaling molecules. A key pathway governing this G1/S transition is the Retinoblastoma (Rb)/E2F pathway.[3][4]

In quiescent or early G1 phase cells, the Rb protein is in a hypophosphorylated state and binds to the E2F family of transcription factors, thereby repressing the transcription of genes required for DNA synthesis. As the cell progresses through G1, Cyclin D-CDK4/6 and subsequently Cyclin E-CDK2 complexes become active and phosphorylate Rb. This hyperphosphorylation of Rb leads to its dissociation from E2F, allowing E2F to activate the transcription of target genes necessary for S phase entry and DNA replication.

Data Presentation: Quantitative Analysis of Cell Proliferation

The this compound assay allows for the robust quantification of cell proliferation. The data output can vary depending on the detection method used. Below are examples of how quantitative data from different BrdU assay formats can be presented.

Table 1: Quantification of BrdU-Positive Cells by Immunohistochemistry

This table illustrates the quantification of proliferating cells in a tissue section following a specific treatment.

| Treatment Group | Total Nuclei Counted | BrdU-Positive Nuclei | Percentage of Proliferating Cells (%) |

| Control | 1500 | 150 | 10.0 |

| Drug A (10 µM) | 1450 | 75 | 5.2 |

| Drug B (10 µM) | 1520 | 228 | 15.0 |

Table 2: Cell Cycle Analysis by BrdU Flow Cytometry

This table shows the distribution of cells in different phases of the cell cycle as determined by co-staining with an anti-BrdU antibody and a DNA content dye (e.g., Propidium Iodide).

| Treatment | % G0/G1 Phase | % S Phase (BrdU+) | % G2/M Phase |

| Untreated | 60.5 | 25.2 | 14.3 |

| Compound X (24h) | 75.1 | 10.5 | 14.4 |

| Growth Factor Y (24h) | 45.3 | 40.1 | 14.6 |

Table 3: BrdU ELISA Data for Compound Screening

This table presents typical results from a BrdU ELISA, showing the absorbance values which are proportional to the amount of BrdU incorporated.

| Compound | Concentration (µM) | Absorbance (450 nm) | % Inhibition of Proliferation |

| Vehicle Control | - | 1.250 | 0 |

| Doxorubicin | 1 | 0.150 | 88 |

| Test Compound 1 | 1 | 0.980 | 21.6 |

| Test Compound 1 | 10 | 0.450 | 64 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key applications of the this compound assay.

Immunocytochemistry Protocol

This protocol is suitable for detecting BrdU incorporation in cultured cells on coverslips or slides.

-

BrdU Labeling:

-

Culture cells to the desired confluency.

-

Add BrdU labeling solution to the culture medium to a final concentration of 10 µM.

-

Incubate for 1-24 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell proliferation rate.[3]

-

-

Fixation:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash cells three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

DNA Denaturation:

-

Wash cells twice with PBS.

-

Incubate cells with 2N HCl for 30 minutes at room temperature to denature the DNA.

-

Neutralize the acid by incubating with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.

-

-

Immunostaining:

-

Wash cells three times with PBS.

-

Block non-specific binding with 5% normal goat serum in PBS with 0.1% Tween 20 (PBST) for 1 hour.

-

Incubate with anti-BrdU primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash cells three times with PBST.

-

-

Mounting and Visualization:

-

Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize under a fluorescence microscope.

-

ELISA Protocol

This protocol provides a quantitative measure of BrdU incorporation in a 96-well plate format.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with test compounds or stimuli for the desired period.

-

-

BrdU Labeling:

-

Add BrdU labeling solution (final concentration 10 µM) to each well.

-

Incubate for 2-24 hours at 37°C.

-

-

Fixation and Denaturation:

-

Remove the culture medium.

-

Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.

-

-

Immunodetection:

-

Remove the FixDenat solution.

-

Add 100 µL of anti-BrdU-POD (peroxidase-conjugated) antibody solution to each well.

-

Incubate for 90 minutes at room temperature.

-

-

Substrate Reaction and Measurement:

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 5-30 minutes at room temperature, protected from light.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Troubleshooting

Common issues encountered during a BrdU assay and their potential solutions are outlined below.

Table 4: Troubleshooting Common this compound Assay Problems

| Problem | Possible Cause | Solution |

| Weak or No Signal | Insufficient BrdU labeling time. | Optimize the BrdU incubation period for your specific cell type. |

| Incomplete DNA denaturation. | Ensure the HCl concentration and incubation time are sufficient. Optimize this step. | |

| Primary antibody concentration too low. | Titrate the primary antibody to determine the optimal concentration. | |

| High Background | Non-specific antibody binding. | Increase the stringency of washes and use a more effective blocking buffer.[5] |

| Secondary antibody cross-reactivity. | Use a pre-adsorbed secondary antibody. | |

| Over-fixation. | Reduce the fixation time or the concentration of the fixative. | |

| Poor Cell Morphology | Harsh DNA denaturation. | Reduce the HCl concentration or incubation time. Consider alternative denaturation methods like heat-induced epitope retrieval. |

| Over-permeabilization. | Decrease the Triton X-100 concentration or incubation time. |

Conclusion

The this compound assay remains a cornerstone technique for studying cell proliferation. Its versatility allows for both qualitative and quantitative assessments in a wide range of biological contexts, from basic cell biology research to preclinical drug development. By understanding the core principles, adhering to detailed protocols, and being aware of potential pitfalls, researchers can effectively leverage this powerful assay to gain valuable insights into the dynamics of cell division.

References

- 1. researchgate.net [researchgate.net]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. G1/S transition - Wikipedia [en.wikipedia.org]

- 4. G1 to S phase cell cycle transition in somatic and embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

5-BrdU mechanism of action in DNA replication

An In-Depth Technical Guide to the Mechanism of Action of 5-BrdU in DNA Replication

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2'-deoxyuridine (this compound) is a synthetic analog of thymidine that is widely utilized in biomedical research to identify and quantify proliferating cells.[1][2] Its incorporation into newly synthesized DNA during the S-phase of the cell cycle allows for the direct measurement of DNA synthesis.[3][4] While a cornerstone for cell proliferation studies, the integration of this compound is not a benign process. It elicits a range of cellular responses, including the activation of DNA damage signaling pathways, cell cycle arrest, and the induction of a senescence-like phenotype.[5] Furthermore, its inherent mutagenicity can lead to genetic alterations.[6][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, details the downstream cellular consequences, presents quantitative data on its effects, and furnishes detailed experimental protocols for its use.

Introduction

5-Bromo-2'-deoxyuridine, or BrdU, is a structural analog of the natural nucleoside thymidine. The key chemical difference is the substitution of the methyl group at the 5-position of the pyrimidine ring with a bromine atom.[2][8] This structural similarity allows BrdU to be phosphorylated by cellular kinases and subsequently used by DNA polymerases as a substrate for DNA synthesis.[9] Originally developed as a potential chemotherapeutic agent, its primary application today is as a marker for cells undergoing DNA replication.[5][10] When cells are exposed to BrdU, it is incorporated into their DNA in place of thymidine, providing a durable label that can be detected immunochemically with high specificity.[1][8]

Core Mechanism of Action

Incorporation into DNA during S-Phase

The fundamental mechanism of this compound relies on its uptake by cells and subsequent incorporation into replicating DNA. This process is restricted to the S-phase of the cell cycle, when the genome is duplicated.[2][3]

-

Uptake and Phosphorylation: Exogenously supplied BrdU enters the cell and is phosphorylated by thymidine kinase to BrdU monophosphate, and subsequently to BrdU triphosphate (BrdUTP).

-

Substitution for Thymidine: During DNA replication, DNA polymerase recognizes BrdUTP and incorporates it into the nascent DNA strand opposite adenine bases, effectively replacing thymidine.[3][11]

The extent of BrdU incorporation is directly proportional to the rate of DNA synthesis, making it a reliable marker for identifying actively dividing cells.[12]

Cellular Responses to this compound Incorporation

The substitution of thymidine with BrdU is not functionally neutral and can trigger significant cellular stress responses.

Activation of the DNA Damage Response (DDR)

Sublethal concentrations of BrdU are known to evoke a DNA damage response (DDR).[5] The presence of the larger bromine atom in the DNA helix can cause distortions and replication stress, leading to the formation of DNA double-strand breaks.[11][13] This damage activates key sensor kinases of the DDR pathway, primarily ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia-telangiectasia and Rad3-related).[14][15] These kinases, in turn, phosphorylate and activate downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[5] This signaling cascade coordinates cell cycle arrest to allow time for DNA repair, or if the damage is too severe, triggers apoptosis.[15]

References

- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 2. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 3. BrdU | AAT Bioquest [aatbio.com]

- 4. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-deoxyuridine activates DNA damage signalling responses and induces a senescence-like phenotype in p16-null lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mutagenic activity of 5-bromo-2'-deoxyuridine (BrdU) in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNA Damage Does Not Cause BrdU Labeling of Mouse or Human β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

Chemical structure and properties of 5-BrdU

An In-depth Technical Guide to 5-Bromodeoxyuridine (5-BrdU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromodeoxyuridine (this compound) is a synthetic halogenated analog of the nucleoside thymidine.[1][2][3][4] Its structural similarity allows it to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3][4] This property has made this compound an invaluable tool for studying cell proliferation, DNA synthesis, and cell cycle kinetics. Furthermore, its ability to sensitize cells to radiation has prompted investigations into its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, including detailed experimental protocols and an examination of the signaling pathways it impacts.

Chemical Structure and Physicochemical Properties

This compound, or 5-bromo-2'-deoxyuridine, is a pyrimidine 2'-deoxyribonucleoside.[5] It consists of a 5-bromouracil base attached to a deoxyribose sugar moiety. The key structural difference from its natural analog, thymidine, is the substitution of a bromine atom for the methyl group at the 5-position of the uracil ring.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C9H11BrN2O5 | [1][6][7][8][9] |

| Molecular Weight | 307.10 g/mol | [1][6][7][8][9] |

| Appearance | White to off-white crystalline powder/solid | [10][11][12][13] |

| Melting Point | 187-189 °C | [7] |

| Solubility | ||

| in Water | 10-50 mg/mL (at 22 °C); 15.36 mg/mL (50 mM) | [10][14] |

| in DMSO | ≥15.35 mg/mL; 30.71 mg/mL (100 mM) | [8] |

| in Ethanol | ~25 mg/mL | [15] |

| in Dimethylformamide (DMF) | ~20 mg/mL | [15] |

| pKa | 8.11 | [7] |

| UV/Vis. Absorption (λmax) | 211, 279 nm | [15] |

| in 0.1 N HCl | 280 nm | [7] |

| in 0.1 N NaOH | 277 nm | [7] |

| in pH 2 | 280 nm | [7] |

Biological Activity and Mechanisms of Action

The primary biological activity of this compound stems from its incorporation into DNA in place of thymidine by DNA polymerases during replication. Once incorporated, the bromine atom alters the electronic properties of the base, which can have several consequences.

Cell Proliferation Marker

The most common application of this compound is as a marker for proliferating cells. Cells that are actively synthesizing DNA will incorporate this compound. These cells can then be detected using specific monoclonal antibodies that recognize the incorporated this compound, but not thymidine. This allows for the precise identification and quantification of cells in the S-phase of the cell cycle.

Radiosensitizer

This compound can act as a radiosensitizer, increasing the sensitivity of cells to ionizing radiation.[1] The mechanism is thought to involve the bromine atom, which is more electron-affinic than a methyl group. Upon irradiation, the BrdU-containing DNA is more susceptible to the formation of uracilyl radicals, which can lead to single- and double-strand DNA breaks.[12] The conformation of the DNA (A-form vs. B-form) can also influence the type and extent of damage induced.[12]

Induction of DNA Damage Response

At sublethal concentrations, this compound can induce a DNA damage response in cancer cells.[7] This response involves the activation of key checkpoint kinases such as Chk1 and Chk2, as well as the tumor suppressor p53.[7] This can lead to cell cycle arrest and, in some cases, a senescence-like phenotype.[7]

Signaling Pathways and Experimental Workflows

The incorporation of this compound into DNA can trigger specific cellular signaling pathways and is utilized in various experimental workflows.

This compound Induced DNA Damage Response Pathway

Caption: this compound induced DNA damage response signaling pathway.

Experimental Workflow for BrdU-based Cell Proliferation Assay (Flow Cytometry)

Caption: Workflow for a this compound cell proliferation assay using flow cytometry.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol for Cell Proliferation Assay using Flow Cytometry

This protocol is adapted from standard procedures for analyzing BrdU incorporation by flow cytometry.[6][8][9][10]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound solution (10 mM in DMSO, store at -20°C)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 70% ethanol, ice-cold)

-

Denaturation solution (e.g., 2 M HCl)

-

Neutralization solution (e.g., 0.1 M sodium borate, pH 8.5)

-

Staining buffer (e.g., PBS with 1% BSA and 0.1% Tween 20)

-

Fluorochrome-conjugated anti-BrdU antibody

-

Propidium iodide (PI) or 7-AAD solution (for DNA content analysis)

-

Flow cytometer

Procedure:

-

BrdU Labeling:

-

Culture cells to the desired confluency.

-

Add this compound solution to the culture medium to a final concentration of 10 µM.

-

Incubate for a period determined by the cell cycle length (e.g., 30-60 minutes for rapidly dividing cells).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes.

-

-

DNA Denaturation:

-

Centrifuge the fixed cells and discard the ethanol.

-

Resuspend the cell pellet in 1 mL of 2 M HCl.

-

Incubate at room temperature for 30 minutes with occasional mixing.

-

-

Neutralization:

-

Centrifuge the cells and carefully remove the HCl.

-

Resuspend the cell pellet in 1 mL of 0.1 M sodium borate, pH 8.5, to neutralize the acid.

-

Centrifuge and resuspend in staining buffer.

-

-

Antibody Staining:

-

Add the anti-BrdU antibody at the manufacturer's recommended dilution.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Washing and DNA Staining:

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in a solution containing PI or 7-AAD for total DNA content staining.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, detecting the fluorescence from the anti-BrdU antibody and the DNA content stain.

-

Protocol for Immunohistochemical Detection of BrdU

This protocol provides a general guideline for detecting BrdU-labeled cells in paraffin-embedded tissue sections.[11][15][16]

Materials:

-

Paraffin-embedded tissue sections from BrdU-treated animals

-

Xylene or a xylene substitute

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., sodium citrate buffer, pH 6.0)

-

Denaturation solution (e.g., 2 N HCl)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary anti-BrdU antibody

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded ethanol series (100%, 95%, 70%) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating slides in sodium citrate buffer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

DNA Denaturation:

-

Incubate slides in 2 N HCl for 30-60 minutes at 37°C.

-

Neutralize with two washes in 0.1 M borate buffer, pH 8.5.

-

-

Blocking and Staining:

-

Wash slides in PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-BrdU antibody overnight at 4°C.

-

Wash and incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Wash and incubate with streptavidin-HRP for 30 minutes.

-

-

Detection and Counterstaining:

-

Develop the signal with DAB substrate until the desired color intensity is reached.

-

Rinse with water to stop the reaction.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Conclusion

5-Bromodeoxyuridine remains a cornerstone in the study of cell proliferation and DNA dynamics. Its utility as a thymidine analog for labeling newly synthesized DNA is unparalleled in its simplicity and robustness. The ability to detect incorporated BrdU with high specificity using monoclonal antibodies has led to its widespread adoption in techniques ranging from flow cytometry to immunohistochemistry. Furthermore, the ongoing research into its radiosensitizing properties and its effects on DNA damage signaling pathways highlights its continued relevance in cancer biology and drug development. This guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed protocols to facilitate its effective use in the laboratory.

References

- 1. Mechanism of radiosensitization by halogenated pyrimidines: effect of BrdU on radiation induction of DNA and chromosome damage and its correlation with cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. Mechanisms of radiosensitization in bromodeoxyuridine-substituted cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 5. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flowcytometry-embl.de [flowcytometry-embl.de]

- 7. 5-Bromo-2-deoxyuridine activates DNA damage signalling responses and induces a senescence-like phenotype in p16-null lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. 5-Bromodeoxyuridine radiosensitization: conformation-dependent DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cohesionbio.com [cohesionbio.com]

- 14. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocols for IHC and Detection of Proliferating Cells by BrdU - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. youtube.com [youtube.com]

The Incorporation of 5-BrdU into DNA: A Technical Guide for Researchers

Introduction: 5-Bromo-2'-deoxyuridine (5-BrdU or BrdU) is a synthetic nucleoside analog of thymidine widely employed in life sciences research to identify and quantify proliferating cells.[1] By substituting the methyl group at the 5-position of thymine with a bromine atom, BrdU can be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3] This incorporation provides a permanent label that can be detected using specific monoclonal antibodies, making it an invaluable tool for studying cell cycle kinetics, DNA replication, and neurogenesis.[4] This guide provides a detailed overview of the molecular mechanism of BrdU incorporation, quantitative parameters for its use, and comprehensive experimental protocols.

Core Mechanism: The Nucleotide Salvage Pathway

The incorporation of BrdU into cellular DNA is not a passive process but rather relies on the cell's intrinsic nucleotide salvage pathway. This pathway is designed to recycle nucleosides and bases from the degradation of DNA and RNA.[5] BrdU effectively hijacks this pathway, competing with endogenous thymidine for the same enzymatic machinery.

The process can be broken down into three primary enzymatic steps following the uptake of BrdU into the cell:

-

Monophosphorylation: The first and rate-limiting step is the phosphorylation of BrdU to BrdU monophosphate (BrdU-MP). This reaction is catalyzed by Thymidine Kinase (TK) , the same enzyme that phosphorylates thymidine.

-

Diphosphorylation: BrdU monophosphate is subsequently phosphorylated to BrdU diphosphate (BrdU-DP) by the enzyme Thymidylate Kinase (TMPK) .

-

Triphosphorylation: Finally, BrdU diphosphate is converted to its active, triphosphate form, 5-Bromo-2'-deoxyuridine triphosphate (Br-dUTP), by Nucleoside Diphosphate Kinases (NDPKs) .

Once converted to Br-dUTP, it can be utilized by DNA polymerases during DNA replication.[6] The polymerase, exhibiting a tolerance for the analog, incorporates Br-dUTP into the nascent DNA strand opposite to adenine bases, effectively taking the place of thymidine triphosphate (dTTP).[7][8] This incorporation is stable and the BrdU label is passed down to daughter cells upon mitosis.[3]

Caption: Metabolic activation of this compound via the nucleotide salvage pathway.

Quantitative Data for Experimental Design

The optimal concentration and duration of BrdU labeling depend on the specific cell type, its proliferation rate, and the experimental model (in vitro vs. in vivo). The following table summarizes commonly used parameters.

| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse Models) |

| Labeling Concentration | 10 µM (final concentration in medium) | N/A |

| Incubation Time | 1 - 24 hours (cell line dependent) | 2 - 24 hours (dependent on tissue and proliferation rate) |

| Administration Method | Added directly to culture medium | Intraperitoneal (IP) Injection or Oral (in drinking water) |

| Dosage (IP Injection) | N/A | 50 - 100 mg/kg body weight |

| Dosage (Oral) | N/A | 0.8 - 1.0 mg/mL in drinking water (changed daily) |

| DNA Denaturation | 1.5 - 2.5 M HCl for 10 - 30 min at RT or 37°C | 2 M HCl for 20 - 30 min at 37°C |

Note: These values are starting points and should be optimized for each specific experimental system.

Experimental Protocols

Detecting incorporated BrdU requires cell fixation, permeabilization, and a crucial DNA denaturation step to expose the BrdU epitope for antibody binding.

Caption: A generalized workflow for BrdU incorporation and detection.

I. In Vitro BrdU Labeling and Detection (Immunocytochemistry)

This protocol is suitable for adherent cells grown on coverslips or in microplates.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

-

BrdU Labeling:

-

Prepare a 10 mM stock solution of BrdU in sterile PBS or DMSO.

-

Dilute the stock solution in pre-warmed culture medium to a final concentration of 10 µM.

-

Replace the existing medium with the BrdU-containing medium.

-

Incubate for 1-24 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell cycle length of the cell line. For rapidly dividing cells, a 1-2 hour pulse is often sufficient.

-

-

Fixation:

-

Remove the BrdU labeling solution and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash three times with PBS.

-

Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes at room temperature.

-

-

DNA Denaturation (Critical Step):

-

Wash twice with PBS.

-

Incubate cells in 2 M HCl for 30 minutes at room temperature. This step unwinds the DNA, making the incorporated BrdU accessible to the antibody.

-

Immediately stop the denaturation by removing the HCl and washing three times with PBS or once with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5) for 5-10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBST) for 1 hour at room temperature.

-

Incubate with a primary anti-BrdU antibody diluted in blocking buffer, typically overnight at 4°C.

-

The next day, wash three times with PBST (PBS + 0.1% Tween 20).

-

Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI or Hoechst.

-

-

Imaging:

-

Wash three times with PBST.

-

Mount the coverslip onto a microscope slide with mounting medium.

-

Visualize using fluorescence microscopy.

-

II. In Vivo BrdU Labeling (Mouse Model)

-

BrdU Administration:

-

Intraperitoneal (IP) Injection: Dissolve BrdU in sterile 0.9% NaCl to a concentration of 10 mg/mL. Administer via IP injection at a dose of 50-100 mg/kg body weight.

-

Oral Administration: Dissolve BrdU in drinking water at a concentration of 0.8 mg/mL. This water should be supplied in a light-protected bottle and replaced daily.

-

-

Tissue Collection and Processing:

-

At the desired time point after BrdU administration, sacrifice the animal according to approved protocols.

-

Perfuse transcardially with PBS followed by 4% PFA.

-

Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.

-

Process the tissue for paraffin embedding or cryosectioning using standard histological techniques.

-

-

Immunohistochemistry:

-

Deparaffinize and rehydrate tissue sections if using paraffin-embedded samples.

-

Perform antigen retrieval. While HCl treatment is for denaturation, a preliminary heat-induced epitope retrieval (e.g., using citrate buffer pH 6.0) can improve staining for some tissues.

-

DNA Denaturation: Incubate sections in 2 M HCl for 20-30 minutes at 37°C.

-

Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 10 minutes.

-

Proceed with blocking and antibody incubation steps as described in the in vitro protocol (Section I, Step 6), using appropriate buffers and antibodies for immunohistochemistry.

-

Develop with a suitable detection system (e.g., DAB for chromogenic detection or a fluorescent secondary antibody) and counterstain if desired.

-

Dehydrate, clear, and mount the slides for microscopy.

-

References

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 6. Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dawn of Proliferation Analysis: An In-depth Technical Guide to the Early History and Development of 5-BrdU Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the foundational principles and early methodologies of 5-Bromodeoxyuridine (BrdU) labeling, a cornerstone technique in cell proliferation research. From the initial conceptualization of the cell cycle to the development of specific antibodies, we will explore the key experiments and protocols that established BrdU as an indispensable tool in the life sciences.

Introduction: The Need to Visualize DNA Synthesis

The study of cell division and population kinetics is fundamental to understanding organismal development, tissue homeostasis, and the pathogenesis of diseases such as cancer. Before the advent of molecular labeling techniques, researchers relied on mitotic index counts, a static measure of the percentage of cells in mitosis. A more dynamic understanding of the cell cycle, particularly the phase of DNA synthesis (S phase), was needed.

The groundwork for this was laid in 1953 by Alma Howard and Stephen Pelc, who first described the cell cycle as a series of discrete phases: G1 (presynthetic gap), S (synthesis), G2 (postsynthetic gap), and M (mitosis). Their work, initially using radioactive phosphorus-32 to label DNA, provided the conceptual framework for subsequent proliferation assays. The use of tritiated thymidine ([³H]TdR) followed, allowing for more specific labeling of DNA during S phase. However, autoradiography, the method used to detect [³H]TdR, was a cumbersome and time-consuming process. This set the stage for the development of a faster, non-radioactive alternative: 5-BrdU.

The Advent of 5-Bromodeoxyuridine (BrdU)

5-Bromodeoxyuridine is a synthetic analog of thymidine, a natural nucleoside required for DNA synthesis. The key structural difference is the substitution of the methyl group at the 5-position of the pyrimidine ring with a bromine atom. This subtle change allows BrdU to be incorporated into newly synthesized DNA in place of thymidine by cells undergoing S phase. Once incorporated, the bromine atom acts as a "tag" that can be specifically recognized by antibodies, enabling the visualization of cells that were actively replicating their DNA during the BrdU exposure period.

BrdU was introduced in the 1950s as a tool to detect and quantify DNA synthesis, initially in cancer cells. However, its widespread use was contingent on the development of methods to detect the incorporated BrdU.

Key Developmental Milestones

The widespread adoption of BrdU labeling was driven by several key breakthroughs in antibody production and detection techniques:

-

1964: Polyclonal Antibodies to Nucleosides: Bernard F. Erlanger and Sam M. Beiser were pioneers in producing antibodies that could recognize specific nucleosides. Their 1964 paper in the Proceedings of the National Academy of Sciences described the production of antibodies specific for ribonucleosides and their ability to react with DNA. This work laid the foundation for the immunological detection of modified nucleosides like BrdU.

-

1982: The First Monoclonal Antibody to BrdU: A pivotal moment in the history of BrdU labeling was the development of the first monoclonal antibody specific for BrdU by H. G. Gratzner. Published in Science, this highly specific antibody could detect incorporated BrdU without cross-reacting with thymidine, leading to a significant improvement in signal-to-noise ratios and the overall reliability of the technique.[1] This development made the detection of DNA synthesis in cultured cells exposed to BrdU for as little as 6 minutes possible and opened the door for quantitative analysis using flow cytometry.[1]

-

1983: Bivariate Flow Cytometry: Dolbeare, Gratzner, and colleagues published a method for the simultaneous flow cytometric measurement of total DNA content (using propidium iodide) and incorporated BrdU (using the new monoclonal antibody). This allowed researchers to precisely quantify the distribution of cells in the G1, S, and G2/M phases of the cell cycle, providing a powerful tool for studying cell cycle kinetics.

The Mechanism of BrdU Incorporation: The Thymidine Salvage Pathway

BrdU enters the cell and is incorporated into DNA via the thymidine salvage pathway. This pathway is a crucial mechanism for recycling thymidine from degraded DNA. The key steps are as follows:

-

Uptake: BrdU is transported into the cell.

-

Phosphorylation: Thymidine kinase (TK) phosphorylates BrdU to BrdU monophosphate (BrdU-MP).

-

Further Phosphorylation: BrdU-MP is subsequently phosphorylated to BrdU diphosphate (BrdU-DP) and then to BrdU triphosphate (BrdU-TP).

-

Incorporation: During DNA replication in S phase, DNA polymerase incorporates BrdU-TP into the newly synthesized DNA strand in place of thymidine triphosphate (TTP).

Early Experimental Protocols

The following sections provide detailed methodologies from the early era of BrdU labeling, reflecting the techniques used in the foundational studies.

Erlanger and Beiser (1964): Production of Polyclonal Antibodies to Nucleosides

This protocol describes the general approach used to generate the first antibodies capable of recognizing nucleosides, a prerequisite for the development of anti-BrdU antibodies.

Antigen Preparation:

-

Nucleoside Modification: Ribonucleosides (e.g., uridine, adenosine) were oxidized with periodate to open the ribose ring.

-

Protein Conjugation: The oxidized nucleosides were then coupled to a carrier protein, such as bovine serum albumin (BSA), to make them immunogenic.

-

Purification: The resulting nucleoside-protein conjugate was purified to remove any unreacted components.

Immunization Protocol (Rabbits):

-

An emulsion of the nucleoside-BSA conjugate in complete Freund's adjuvant was prepared.

-

Rabbits were immunized by subcutaneous or intramuscular injections of the emulsion.

-

Booster injections were administered at regular intervals to enhance the antibody response.

-

Blood was collected, and the serum containing the polyclonal antibodies was isolated.

Antibody Characterization:

-

The specificity of the resulting antibodies was tested using techniques such as complement fixation and precipitin assays against various nucleosides and DNA.

Gratzner (1982): Monoclonal Antibody Production and Immunofluorescence Detection of BrdU

This protocol outlines the key steps that led to the development of the first monoclonal anti-BrdU antibody and its use in immunofluorescence.

Antigen Preparation and Immunization:

-

Antigen: A conjugate of iodouridine and ovalbumin was used to immunize mice.

-

Immunization: Spleen cells from the immunized mice were used for hybridoma production.

Hybridoma Production:

-

Fusion: Spleen cells were fused with the SP2/0Ag14 plasmacytoma cell line.

-

Selection: Hybridomas producing antibodies specific for BrdU and iododeoxyuridine were selected and cloned.

Immunofluorescence Staining Protocol for Cultured Cells:

-

BrdU Labeling: Cultured cells were incubated with BrdU (concentration and duration varied depending on the cell type and experiment, but pulses as short as 6 minutes were effective).[1]

-

Fixation: Cells were fixed, typically with an alcohol-based fixative.

-

DNA Denaturation: The DNA was denatured to expose the incorporated BrdU. This was a critical step and was often achieved by acid treatment (e.g., with 2N HCl).

-

Neutralization: The acid was neutralized with a basic buffer (e.g., sodium borate).

-

Blocking: Non-specific antibody binding sites were blocked using a solution containing serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Cells were incubated with the monoclonal anti-BrdU antibody.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) was used to detect the primary antibody.

-

Microscopy: The stained cells were visualized using a fluorescence microscope.

Dolbeare et al. (1983): Bivariate Flow Cytometry for Cell Cycle Analysis

This protocol enabled the simultaneous measurement of DNA content and BrdU incorporation, providing a quantitative snapshot of the cell cycle.

Cell Preparation and Labeling:

-

BrdU Pulse Labeling: Chinese hamster ovary (CHO) cells were pulse-labeled with BrdU for 30 minutes.

-

Harvesting: Cells were harvested at various time points after the BrdU pulse.

-

Fixation: Cells were fixed in ethanol.

Staining Protocol:

-

DNA Denaturation: DNA was denatured using 2N HCl.

-

Neutralization: The acid was neutralized.

-

Primary Antibody Staining: Cells were stained with the anti-BrdU monoclonal antibody.

-

Secondary Antibody Staining: A fluorescein-labeled goat anti-mouse antibody was used to label the anti-BrdU antibody.

-

Total DNA Staining: Propidium iodide (PI) was added to stain the total DNA content.

-

Flow Cytometry: The dual-labeled cells were analyzed on a flow cytometer, measuring both the green fluorescence from the FITC-labeled anti-BrdU antibody and the red fluorescence from the PI.

Quantitative Data from Early Studies

The ability to quantitatively assess cell cycle kinetics was a major advancement. Early studies using these new techniques provided valuable data on the proliferation of various cell types.

| Cell Type | Labeling Method | Parameter Measured | Typical Value | Reference |

| Chinese Hamster Ovary (CHO) | Bivariate BrdU/DNA Flow Cytometry | Cell Cycle Phase Distribution | G1, S, and G2/M phases clearly resolved | Dolbeare et al. (1983) |

| C3H Murine Bone Marrow | Bivariate BrdU/DNA Flow Cytometry | Recovery from araC treatment | Kinetics of recovery and discrimination of sterilized cells | Dolbeare et al. (1983) |

| Mouse Dentate Gyrus (P20) | Cumulative BrdU Labeling | Growth Fraction | Not specified | Nowakowski et al. (1989) |

| Mouse Dentate Gyrus (P20) | Cumulative BrdU Labeling | Cell Cycle Length | Not specified | Nowakowski et al. (1989) |

| Mouse Dentate Gyrus (P20) | Cumulative BrdU Labeling | S-Phase Length | Not specified | Nowakowski et al. (1989) |

Applications in Studying Cell Signaling and Drug Development

The development of BrdU labeling techniques had a profound impact on the study of cell signaling pathways that control proliferation. For instance, researchers could now quantitatively assess the effects of growth factors on the entry of cells into S phase. By treating quiescent cells with a growth factor and then pulse-labeling with BrdU, the percentage of cells stimulated to enter the cell cycle could be accurately determined. This provided a powerful tool for dissecting the signaling cascades downstream of growth factor receptors.

In drug development, BrdU labeling became a standard method for assessing the cytostatic or cytotoxic effects of novel compounds. By measuring the incorporation of BrdU in cancer cell lines treated with a drug candidate, researchers could determine if the compound inhibited DNA synthesis and thus cell proliferation.

Conclusion

The early history of this compound labeling is a story of conceptual advancements in our understanding of the cell cycle coupled with technological breakthroughs in immunology and cell analysis. From the foundational work of Howard and Pelc to the development of highly specific monoclonal antibodies and sophisticated flow cytometry techniques, BrdU has evolved from a simple thymidine analog to a powerful tool for dissecting the complexities of cell proliferation. The methods and principles established in these early studies continue to be the bedrock of modern cell cycle analysis, underscoring the lasting impact of this pioneering work on biomedical research.

References

The Dual Nature of a Cellular Label: An In-depth Technical Guide to the Mutagenic Effects of 5-Bromodeoxyuridine (5-BrdU) Incorporation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromodeoxyuridine (5-BrdU), a synthetic analog of thymidine, is a widely utilized tool in biological research for labeling and tracking proliferating cells. Its incorporation into newly synthesized DNA during the S-phase of the cell cycle allows for the elegant visualization and quantification of cellular division. However, the structural similarity of this compound to thymidine belies a more complex and potentially detrimental interaction with the cellular machinery. This technical guide provides a comprehensive overview of the mutagenic effects of this compound incorporation, detailing the underlying molecular mechanisms, the cellular responses to this compound-induced DNA damage, and the experimental methodologies used to assess its genotoxicity. This document aims to equip researchers with the necessary knowledge to critically evaluate the implications of this compound use in their experimental designs and to foster a deeper understanding of its impact on genomic integrity.

Introduction

5-Bromodeoxyuridine has been an invaluable tool in cell biology for decades, enabling studies of cell proliferation, differentiation, and fate.[1] Despite its widespread use, it is crucial to recognize that this compound is not a benign substitute for thymidine.[2] Its incorporation into the DNA can lead to a cascade of events, including base mispairing, the activation of DNA damage signaling pathways, and ultimately, mutations.[3][4] This guide will delve into the core mechanisms of this compound-induced mutagenesis, present quantitative data on its effects, and provide detailed protocols for key experimental assays.

Mechanism of this compound Mutagenesis

The primary mutagenic activity of this compound stems from its ability to undergo tautomeric shifts more readily than thymine. 5-bromouracil, the base in this compound, can exist in two tautomeric forms: the common keto form and the rarer enol form.[4][5]

-

Keto Form: In its more stable keto form, 5-bromouracil behaves like thymine and pairs with adenine (A). During DNA replication, DNA polymerase incorporates this compound opposite adenine.[6]

-

Enol Form: The bromine atom's electronegativity increases the likelihood of a tautomeric shift to the enol form. In this state, 5-bromouracil mimics cytosine and can mispair with guanine (G).[5][6]

This tautomeric instability leads to two primary types of transition mutations:

-

A-T to G-C Transitions: If this compound is incorporated in its keto form opposite adenine and then shifts to its enol form during a subsequent round of replication, it will pair with guanine. In the following replication cycle, this guanine will pair with cytosine, resulting in an A-T to G-C transition.[4][6]

-

G-C to A-T Transitions: Conversely, if this compound in its transient enol form is incorporated opposite a guanine, it can then revert to its more stable keto form in the next replication round. This keto-5-BrdU will then pair with adenine, leading to a G-C to A-T transition in the subsequent generation.[6][7]

The local DNA sequence context can influence the susceptibility of a particular site to this compound-induced mutagenesis. For instance, an A-T base pair flanked by G-C base pairs appears to have an increased susceptibility to mutation.[7]

Cellular Response to this compound Incorporation

The presence of this compound in DNA is not passively tolerated by the cell. Its incorporation can trigger a DNA damage response (DDR), leading to cell cycle arrest, senescence-like phenotypes, and the activation of DNA repair pathways.[3]

DNA Damage Signaling

Sublethal concentrations of this compound have been shown to evoke a DNA damage response involving the activation of key checkpoint kinases such as Chk1 and Chk2, as well as the tumor suppressor protein p53.[3] This signaling cascade can lead to cell cycle inhibition, with an accumulation of cells in the S, G2/M, and G0 phases of the cell cycle.[3]

Sister Chromatid Exchange

A hallmark of this compound's genotoxic potential is its ability to induce sister chromatid exchanges (SCEs).[8][9] SCEs are the result of the physical exchange of DNA between sister chromatids and are thought to arise from the repair of DNA damage, often through homologous recombination, during DNA replication.[8][9] High concentrations of this compound are known to increase the frequency of SCEs.[10]

Effects on DNA Methylation and Gene Expression

Beyond direct mutagenesis, this compound incorporation can have epigenetic consequences. It has been reported that this compound can lead to a loss of global DNA CpG methylation.[11] This may be due to this compound being incorporated in place of cytosine at CpG sites, leading to the loss of methylation marks.[12] The reduction in DNA methylation can, in turn, alter gene expression patterns, potentially leading to the transcription of previously repressed genes by disrupting nucleosome positioning.[11][13]

Quantitative Assessment of this compound Mutagenicity

The mutagenic potential of this compound has been quantified in various experimental systems. The following tables summarize key findings.

| Parameter | Cell Type/System | Observation | Reference |

| Mutation Type | Murine Cells (gpt gene) | Primarily A:T -> G:C transitions | [7] |

| Mutation Frequency | Rat Granulation Tissue (in vivo) | Doubling of the spontaneous 6-thioguanine resistance (6-TGr) frequency | [14] |

| Spontaneous Mutation Rate | BHK-21-13 revertant clones | High rate of mutation to BrdU resistance (4 x 10-6 / cell / generation) | [15] |

| Spontaneous Mutation Rate | BHK-21-13 wild-type cells | Low rate of mutation to BrdU resistance (< 3.5 x 10-8 / cell / generation) | [15] |

Table 1: Summary of this compound Induced Mutation Types and Frequencies

| Assay | Endpoint | Effect of this compound | Reference |

| Sister Chromatid Exchange (SCE) | Frequency of SCEs | Increased frequency with high concentrations | [10] |

| Gene Mutation (6-TGr) | Frequency of 6-TGr resistant colonies | Increased frequency | [14] |

| Cell Cycle Analysis | Cell distribution in cycle phases | Accumulation in S, G2/M, and G0 phases | [3] |

Table 2: Genotoxic Effects of this compound Measured by Different Assays

Experimental Protocols

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a classic method to visualize the exchanges of genetic material between sister chromatids and is a sensitive indicator of genotoxic stress.[8][9][16]

Principle: Cells are cultured for two rounds of DNA replication in the presence of this compound. This results in differential labeling of the sister chromatids. After metaphase arrest, chromosome spreads are prepared and stained, allowing for the visualization of SCEs.[8][9]

Detailed Protocol for Cultured Human Cells: [17]

-

Cell Culture and BrdU Labeling:

-

Seed cells at an appropriate density in a culture dish.

-

Add this compound to the culture medium at a final concentration of 10 µM.

-

Incubate the cells for two cell cycles (e.g., 40-48 hours for many human cell lines). Protect the cultures from light as this compound is light-sensitive.

-

-

Metaphase Arrest:

-

Add a spindle inhibitor, such as colcemid (final concentration 0.1-0.2 µg/mL) or colchicine, to the culture medium.

-

Incubate for 2-4 hours to arrest cells in metaphase.

-

-

Cell Harvesting:

-

Collect mitotic cells by gently shaking the culture dish (for adherent cells) or by centrifugation of suspension cultures.

-

Centrifuge the cell suspension at 200 x g for 10 minutes.

-

Aspirate the supernatant.

-

-

Hypotonic Treatment:

-

Resuspend the cell pellet in a pre-warmed (37°C) hypotonic solution (e.g., 75 mM KCl) and incubate for 15-20 minutes at 37°C.

-

-

Fixation:

-

Centrifuge the cells at 200 x g for 10 minutes.

-

Aspirate the hypotonic solution and resuspend the cells in freshly prepared, ice-cold fixative (3:1 methanol:acetic acid).

-

Repeat the fixation step 2-3 times.

-

-

Slide Preparation:

-

Drop the fixed cell suspension onto clean, cold, wet glass slides.

-

Allow the slides to air dry.

-

-

Staining (Fluorescence Plus Giemsa - FPG Method):

-

Stain the slides with Hoechst 33258 (0.5 µg/mL in phosphate buffer, pH 6.8) for 15 minutes.

-

Rinse with distilled water.

-

Mount the slides with a coverslip in phosphate buffer and expose to long-wave UV light for 30-60 minutes.

-

Remove the coverslip and incubate the slides in 2x SSC (Saline-Sodium Citrate) buffer at 60-65°C for 1-2 hours.

-

Stain the slides with 5% Giemsa stain in phosphate buffer (pH 6.8) for 10-20 minutes.

-

Rinse with distilled water, air dry, and mount.

-

-

Scoring:

-

Examine the slides under a light microscope. Differentially stained chromatids will be visible, and SCEs can be counted. Score a minimum of 25 well-spread second-division metaphases per sample.[18]

-

References

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-deoxyuridine activates DNA damage signalling responses and induces a senescence-like phenotype in p16-null lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Replication-dependent mutagenesis by 5-bromodeoxyuridine: identification of base change and sequence effects on mutability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Sister-Chromatid Exchange Assay in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neural stem cells exposed to BrdU lose their global DNA methylation and undergo astrocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-bromodeoxyuridine induces transcription of repressed genes with disruption of nucleosome positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mutagenic activity of 5-bromo-2'-deoxyuridine (BrdU) in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the frequencies of spontaneous and chemically-induced 5-bromodeoxyuridine-resistance mutations in wild-type and revertant BHK-21-13 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Sister Chromatid Exchange (SCE) Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. 40 CFR § 79.65 - In vivo sister chromatid exchange assay. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

5-BrdU Applications in Studying Neurogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of neurogenesis, the process of generating new neurons, is a cornerstone of modern neuroscience and holds immense potential for understanding brain plasticity, aging, and the pathophysiology of various neurological and psychiatric disorders. A critical tool in this field is 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog that has been instrumental in labeling and tracking dividing cells, thereby providing invaluable insights into the dynamics of neurogenesis.[1][2][3] This in-depth technical guide provides a comprehensive overview of the applications of 5-BrdU in neurogenesis research, detailing its mechanism of action, experimental protocols, data interpretation, and the signaling pathways it has helped to elucidate.

Core Principles of this compound Labeling

This compound is a halogenated pyrimidine that can be incorporated into newly synthesized DNA during the S-phase of the cell cycle, effectively "birth-dating" cells that are actively dividing.[4] Once incorporated, the BrdU epitope can be detected using specific monoclonal antibodies, allowing for the visualization and quantification of cells that were proliferating at the time of BrdU administration.[1] This technique has been widely adopted to identify neural stem and progenitor cells and to follow their fate as they differentiate into mature neurons.[1]

Key Applications in Neurogenesis Research

The versatility of this compound has led to its widespread use in various aspects of neurogenesis research:

-

Quantification of Cell Proliferation: By administering BrdU and subsequently labeling for its presence, researchers can quantify the number of proliferating cells in specific neurogenic niches, such as the subgranular zone (SGZ) of the dentate gyrus and the subventricular zone (SVZ).[5][6]

-

Fate Mapping of Newborn Cells: Pulse-chase experiments, where BrdU is administered and tissues are analyzed at different time points, allow for the tracking of the lineage of newborn cells to determine their ultimate fate, whether they become neurons, astrocytes, or oligodendrocytes.

-

Studying the Effects of Stimuli on Neurogenesis: this compound is a critical tool for assessing how various internal and external factors, such as exercise, stress, environmental enrichment, and pharmacological agents, influence the rate of neurogenesis.[3][7][8]

-